molecular formula C23H18ClN3O3 B7688082 N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7688082
M. Wt: 419.9 g/mol
InChI Key: SQLXITLAYGBZEY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOA, and it is a derivative of the 1,2,4-oxadiazole family.

Mechanism of Action

The mechanism of action of CPOA is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. For example, CPOA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
CPOA has been found to have several biochemical and physiological effects. In vitro studies have shown that CPOA can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In vivo studies have shown that CPOA can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

CPOA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit promising biological activities. However, there are also limitations to its use. For example, CPOA is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving CPOA. One area of interest is the development of CPOA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of CPOA, which could lead to the development of new drugs with similar activities. Additionally, further studies are needed to explore the potential applications of CPOA in other scientific fields, such as materials science and nanotechnology.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has shown promising biological activities and potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of CPOA involves the reaction of 4-chloroaniline, p-tolylacetic acid, and 3-amino-1,2,4-oxadiazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

CPOA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit promising biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)19-4-2-3-5-20(19)29-14-21(28)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXITLAYGBZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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